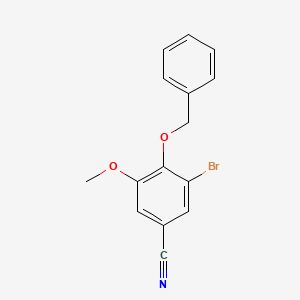
4-(Benzyloxy)-3-bromo-5-methoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-3-bromo-5-methoxybenzonitrile is an organic compound that belongs to the class of benzonitriles It features a benzyloxy group, a bromine atom, and a methoxy group attached to a benzene ring, along with a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-bromo-5-methoxybenzonitrile typically involves multiple steps. One common method is the bromination of 4-(Benzyloxy)-3-methoxybenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring safety, and maximizing yield.
Types of Reactions:
Reduction: Reduction reactions can target the nitrile group, converting it to an amine under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often employed.
Major Products:
Oxidation: Benzoquinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Benzyloxy)-3-bromo-5-methoxybenzonitrile has several applications in scientific research:
Mécanisme D'action
The exact mechanism of action of 4-(Benzyloxy)-3-bromo-5-methoxybenzonitrile is not fully understood. it is known to interact with various molecular targets through its functional groups. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the nitrile group can act as an electrophile in chemical reactions .
Comparaison Avec Des Composés Similaires
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-3-methoxybenzaldehyde
- 4-(Benzyloxy)phenol
Comparison: The combination of the benzyloxy, methoxy, and nitrile groups also provides a versatile scaffold for further chemical modifications .
Propriétés
Numéro CAS |
52805-35-3 |
|---|---|
Formule moléculaire |
C15H12BrNO2 |
Poids moléculaire |
318.16 g/mol |
Nom IUPAC |
3-bromo-5-methoxy-4-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C15H12BrNO2/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-8H,10H2,1H3 |
Clé InChI |
ZFOMEPKTOQTNJO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)C#N)Br)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


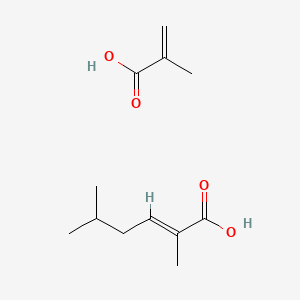

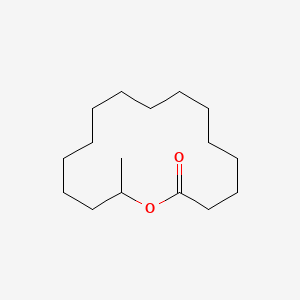
![3-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14166285.png)
![1-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B14166291.png)

![1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B14166300.png)
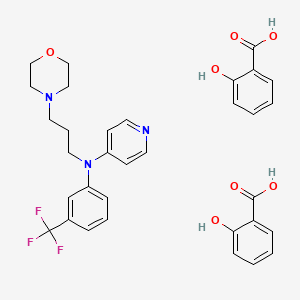

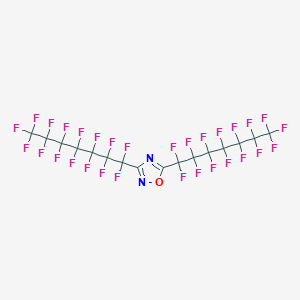
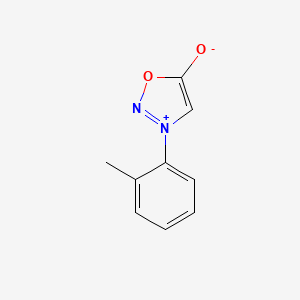
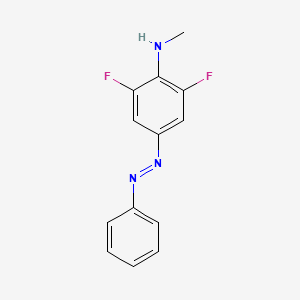
![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
